4-Formyl-2-(trifluoromethyl)phenylboronic acid
Overview
Description
“4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that has been used in the synthesis of biologically active molecules . It has been involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” involves several steps. It has been used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other types of reactions .Molecular Structure Analysis
The molecular formula of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is C8H6BF3O3 . The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H .Chemical Reactions Analysis
This compound can be used as a reactant in various reactions. For instance, it has been used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” include a molecular weight of 217.94 . It is stored at a temperature of 2-8°C .Scientific Research Applications
- “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound . These compounds are known for their unique and useful properties and have been the object of interest in the field of chemistry .
- This compound is used primarily as a receptor for important bioanalytes, as well as biologically active substances .
- The presence of substituents containing fluorine atoms increases the acidity of boronic compounds, which is crucial for their interactions with analytes or certain pathogen’s enzymes .
- “2-(Trifluoromethyl)phenylboronic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- It can also be used to synthesize “4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine”, a potential antagonist of corticotropin-releasing hormone .
General Properties and Uses
Synthesis of Derivatives
Structural Properties
- This compound can be used in site-selective Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate .
- It can also be used in palladium-catalyzed direct arylation reactions . This is a process where a carbon-hydrogen bond is replaced by a carbon-carbon bond in the presence of a palladium catalyst .
- “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used to prepare thiazole derivatives for printable electronics . Thiazole is a heterocyclic compound that has been used in the synthesis of various organic compounds, including some used in the production of dyes, pharmaceuticals, and pesticides .
Site-selective Suzuki-Miyaura Cross-Coupling Reactions
Palladium-Catalyzed Direct Arylation Reactions
Synthesis of Thiazole Derivatives
- This compound can be used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a type of palladium-catalyzed reaction that involves the formation of a carbon-carbon bond and an intramolecular C-H amidation .
- It can also be used in ruthenium catalyzed direct arylation . This is a process where a carbon-hydrogen bond is replaced by a carbon-carbon bond in the presence of a ruthenium catalyst .
- “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used in ligand-free copper-catalyzed coupling reactions . This is a type of reaction that involves the formation of a carbon-carbon bond in the presence of a copper catalyst .
- It can also be used in amination and conjugate addition reactions . Amination involves the introduction of an amino group into a molecule, while conjugate addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .
- “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions . These are types of palladium-catalyzed reactions that involve the formation of carbon-carbon bonds .
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
Ruthenium catalyzed direct arylation
Ligand-free copper-catalyzed coupling reactions
Amination and conjugate addition reactions
Regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions
Rhodium-catalyzed asymmetric 1,4-addition reactions
Safety And Hazards
Future Directions
The future directions of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” could involve its use in further chemical reactions. For instance, it has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Relevant Papers There are several relevant papers on “4-Formyl-2-(trifluoromethyl)phenylboronic acid”. For instance, one paper discusses the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .
properties
IUPAC Name |
[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYXFOYNKDPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1777807-55-2 | |
Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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